

Application Notes and Protocols: Melamine Borate as a Flame Retardant in Polyamides

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Compound of Interest

Compound Name: *Melamine borate*

Cat. No.: *B8473010*

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These application notes provide a comprehensive overview of the use of **melamine borate** as a halogen-free flame retardant for polyamides (PA), including detailed experimental protocols for synthesis, composite preparation, and characterization.

Introduction

Polyamides, such as PA6 and PA66, are widely used engineering thermoplastics due to their excellent mechanical properties and chemical resistance. However, their inherent flammability limits their application in sectors requiring stringent fire safety standards, such as electronics, automotive, and construction. Melamine and its derivatives, including **melamine borate**, are effective nitrogen-based flame retardants that operate through both gas and condensed phase mechanisms, offering a halogen-free solution to improve the fire resistance of polyamides.[\[1\]](#)

Melamine borate functions by releasing non-combustible gases like ammonia upon heating, which dilutes the flammable volatiles and oxygen in the gas phase.[\[2\]](#) In the condensed phase, it promotes the formation of a stable char layer that insulates the underlying polymer from the heat source and prevents further degradation.[\[3\]](#) This dual-action mechanism makes it an efficient flame retardant for polyamides.

Data Presentation

The following tables summarize the typical performance of melamine-based flame retardants in polyamides based on literature data. The exact performance of **melamine borate** may vary depending on the specific formulation, processing conditions, and the polyamide grade.

Table 1: Flame Retardant Properties of Polyamide 6 (PA6) Composites

Flame Retardant System	Loading (wt%)	LOI (%)	UL 94 Rating (3.2 mm)	Reference
Neat PA6	0	22.4	Not Rated	[2]
Melamine Cyanurate	7	31	V-0	
UiO-66/Melamine	4	-	V-2	[2]
UiO-66/Melamine	7	35.5	V-2	[2]

Table 2: Flame Retardant Properties of Polyamide 66 (PA66) Composites

Flame Retardant System	Loading (wt%)	LOI (%)	UL 94 Rating (1.6 mm)	Reference
Neat PA66	0	~25	V-2	[4]
4-Formylphenylboronic Acid	4	28	V-2	[4]
Melamine Polyphosphate/Aluminum Phosphinate/Zinc Borate	Varies	>30	V-0	[5]

Table 3: Typical Mechanical Properties of Flame Retardant Polyamide Composites

Material	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Neat PA6	~60-80	>50	
PA6 + Melamine Cyanurate (in-situ)	48.0	106.3	[6]
PA6 + Commercial Melamine Cyanurate	>48.0	<106.3	[6]

Experimental Protocols

Synthesis of Melamine Borate

This protocol is based on a method described in the literature for the synthesis of **melamine borate**.[\[7\]](#)

Materials:

- Melamine
- Boric Acid
- Ammonium Tetraborate
- Paddle Mixer
- Heating Mantle
- Grinder/Mill

Procedure:

- In a paddle mixer, combine melamine and boric acid at a molar ratio within the range of 1:0.25 to 1:1.6.

- Mix the components at a temperature between 20°C and 100°C for 20-30 minutes.
- Add ammonium tetraborate to the mixture, with a molar ratio of melamine to ammonium tetraborate between 1:0.25 and 1:1.
- Heat the mixture to a temperature between 200°C and 300°C and maintain this temperature for 30-90 minutes.
- After the reaction is complete, cool the product to room temperature.
- Grind the resulting solid product using a mill to obtain fine **melamine borate** powder.

Preparation of Polyamide/Melamine Borate Composites by Melt Extrusion

This protocol outlines the general procedure for preparing flame-retardant polyamide composites.

Equipment:

- Twin-screw extruder
- Injection molding machine
- Material dryer

Procedure:

- Drying: Dry the polyamide pellets and the **melamine borate** powder separately in an oven at 80-100°C for at least 4 hours to remove any moisture.
- Premixing: Physically mix the dried polyamide pellets and **melamine borate** powder at the desired weight percentage.
- Melt Compounding:
 - Set the temperature profile of the twin-screw extruder. A typical profile for PA6 is 220-240°C from the hopper to the die. For PA66, a higher temperature profile of 260-280°C is

generally used.

- Feed the premixed material into the extruder.
- The molten composite is extruded through the die as strands.
- Pelletizing: Cool the extruded strands in a water bath and then cut them into pellets using a pelletizer.
- Drying: Dry the composite pellets at 80-100°C for at least 4 hours.
- Specimen Preparation: Use an injection molding machine to prepare test specimens (e.g., for UL 94, LOI, and tensile testing) from the dried composite pellets. The molding temperature should be set according to the polyamide grade.

Characterization Protocols

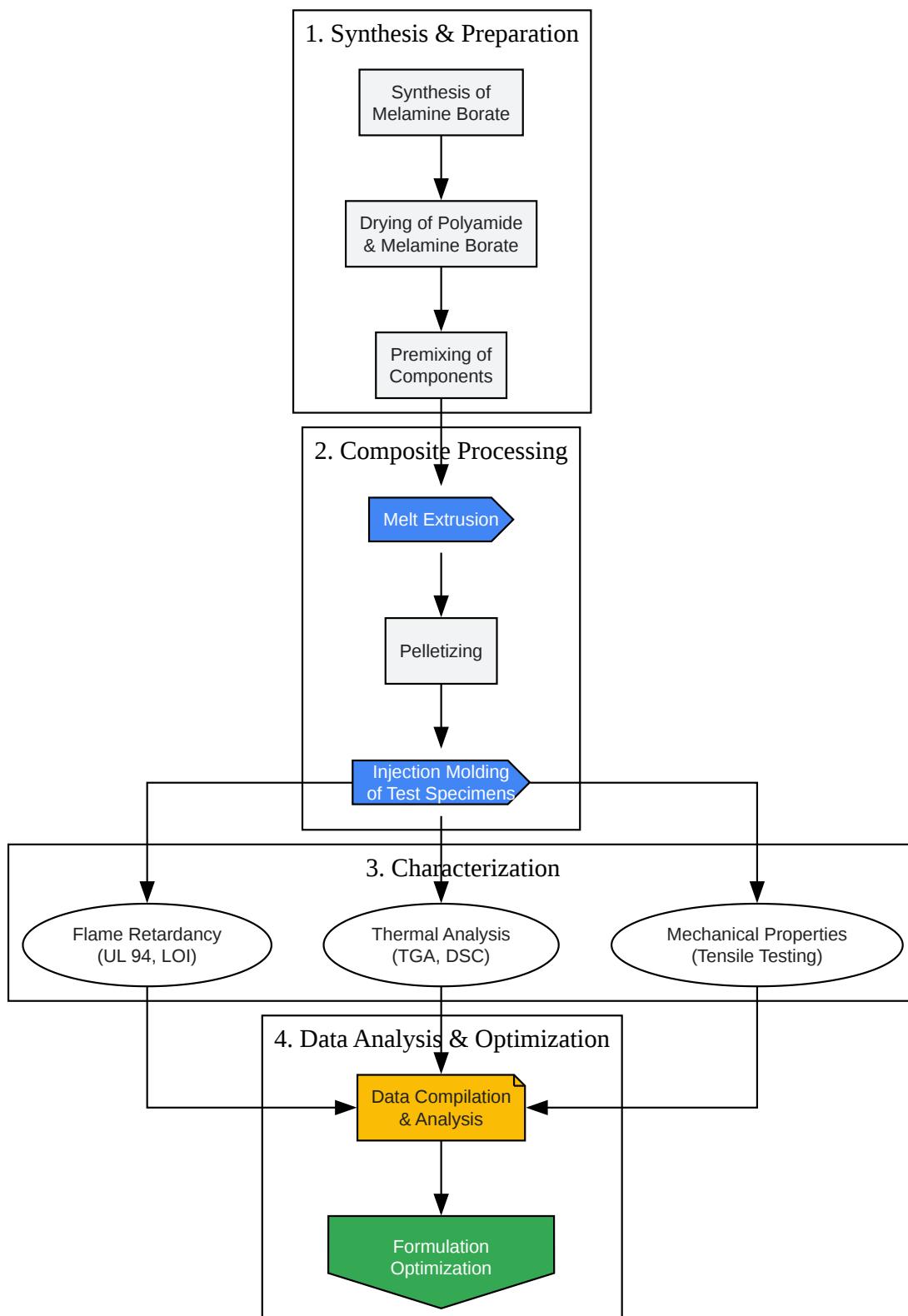
- UL 94 Vertical Burn Test:
 - Apparatus: A UL 94 test chamber with a Bunsen burner.
 - Specimen: A rectangular bar of specific dimensions (typically 125 x 13 mm).
 - Procedure:
 - Mount the specimen vertically.[8]
 - Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it. Record the afterflame time (t1).[8]
 - Immediately after the flame extinguishes, reapply the flame for another 10 seconds. Record the afterflame time (t2) and the afterglow time (t3).[9]
 - Observe if any flaming drips ignite a cotton patch placed below the specimen.[8]
 - Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[10][11]
- Limiting Oxygen Index (LOI) Test (ASTM D2863):

- Apparatus: An LOI test apparatus with a vertical glass column.[[12](#)]
- Specimen: A small rectangular bar.
- Procedure:
 - Place the specimen vertically in the glass column.[[13](#)]
 - Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate.
 - Ignite the top of the specimen.
 - Adjust the oxygen concentration until the minimum concentration that just supports flaming combustion is determined. This is the LOI value.[[12](#)][[14](#)]
- Thermogravimetric Analysis (TGA):
 - Apparatus: A TGA instrument.[[15](#)]
 - Procedure:
 - Place a small amount of the sample (5-10 mg) into a TGA pan.[[16](#)]
 - Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[[16](#)][[17](#)]
 - Record the weight loss of the sample as a function of temperature.
 - The resulting TGA curve provides information on the thermal stability and decomposition profile of the material.[[17](#)]
- Differential Scanning Calorimetry (DSC):
 - Apparatus: A DSC instrument.[[18](#)]
 - Procedure:
 - Place a small amount of the sample (5-10 mg) into a DSC pan. An empty pan is used as a reference.[[19](#)]

- Heat the sample at a controlled rate (e.g., 10°C/min).[19]
- The instrument measures the difference in heat flow between the sample and the reference.[20]
- The resulting DSC curve can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyamide. [21]
- Tensile Testing (ASTM D638):
 - Apparatus: A universal testing machine with appropriate grips.[22][23]
 - Specimen: A standard dumbbell-shaped specimen.[22]
 - Procedure:
 - Mount the specimen in the grips of the testing machine.[24]
 - Apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.[24][25]
 - Record the load and elongation data.
 - From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.[25]

Visualizations

Flame Retardancy Mechanism of Melamine Borate in Polyamides

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